REACTION_CXSMILES
|
[CH2:1]1N2CN3CN(C2)CN1C3.[F:11][C:12]([F:21])([F:20])[C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=1.[OH2:22].S(=O)(=O)(O)O>FC(F)(F)C(O)=O>[F:11][C:12]([F:20])([F:21])[C:13]1[CH:14]=[CH:15][C:16]([OH:19])=[C:17]([CH:18]=1)[CH:1]=[O:22]
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Name
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|
Quantity
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47.5 g
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Type
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reactant
|
Smiles
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C1N2CN3CN1CN(C2)C3
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Name
|
|
Quantity
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50 g
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Type
|
reactant
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Smiles
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FC(C1=CC=C(C=C1)O)(F)F
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Name
|
|
Quantity
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680 mL
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Type
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solvent
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Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
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355 mL
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Type
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reactant
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Smiles
|
O
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Name
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|
Quantity
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190 mL
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Type
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reactant
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Smiles
|
S(O)(O)(=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction was stirred at ambient temperature for 4 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux temperature for 24 hours
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Duration
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24 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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EXTRACTION
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Details
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The acidic aqueous phase was extracted with diethyl ether (3×500 ml)
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Type
|
WASH
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Details
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The combined organic extracts were washed with hydrochloric acid (5M, 3×500 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
water (500 ml) and dried over magnesium sulphate
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Type
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CUSTOM
|
Details
|
The solvent was removed under reduced pressure
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Type
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CUSTOM
|
Details
|
the residue purified by column chromatography on silica eluting with a 4:1 mixture of petroleum ether (b.p. 40-60° C.) and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC(=C(C=O)C1)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |